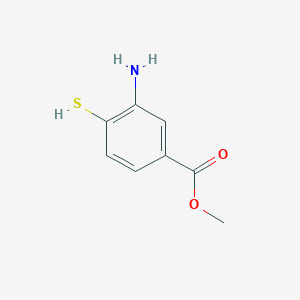
tert-butyl (5-amino-1-ethyl-1H-pyrazol-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (5-amino-1-ethyl-1H-pyrazol-3-yl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their stability and versatility. This particular compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two adjacent nitrogen atoms. The presence of the tert-butyl group and the amino group on the pyrazole ring makes this compound an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (5-amino-1-ethyl-1H-pyrazol-3-yl)carbamate typically involves the reaction of 5-amino-1-ethyl-1H-pyrazole with di-tert-butyl dicarbonate (Boc2O) in the presence of a catalyst such as bismuth(III) chloride. The reaction is carried out under solvent-free conditions at room temperature, yielding the desired product with excellent efficiency .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically monitored using techniques such as mass spectrometry, NMR, and FT-IR spectroscopy to confirm the structure and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl (5-amino-1-ethyl-1H-pyrazol-3-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Major Products Formed: The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted carbamates, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
tert-Butyl (5-amino-1-ethyl-1H-pyrazol-3-yl)carbamate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of tert-butyl (5-amino-1-ethyl-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the specific functional groups present. The tert-butyl group provides steric hindrance, while the amino group can form hydrogen bonds or electrostatic interactions with the target, leading to the desired biological or chemical effect .
Comparación Con Compuestos Similares
- tert-Butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamate
- tert-Butyl (5-amino-1-phenyl-1H-pyrazol-3-yl)carbamate
- tert-Butyl (5-amino-1-propyl-1H-pyrazol-3-yl)carbamate
Comparison: Compared to similar compounds, tert-butyl (5-amino-1-ethyl-1H-pyrazol-3-yl)carbamate is unique due to the presence of the ethyl group, which can influence its reactivity and interaction with molecular targets. The ethyl group provides a balance between steric hindrance and electronic effects, making this compound particularly versatile in various chemical and biological applications .
Propiedades
Fórmula molecular |
C10H18N4O2 |
|---|---|
Peso molecular |
226.28 g/mol |
Nombre IUPAC |
tert-butyl N-(5-amino-1-ethylpyrazol-3-yl)carbamate |
InChI |
InChI=1S/C10H18N4O2/c1-5-14-7(11)6-8(13-14)12-9(15)16-10(2,3)4/h6H,5,11H2,1-4H3,(H,12,13,15) |
Clave InChI |
SENBZOYIGFCDCA-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=CC(=N1)NC(=O)OC(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


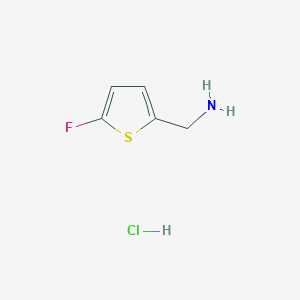
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B11729454.png)
![5-methyl-1-(2-methylpropyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11729461.png)
![N-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B11729472.png)
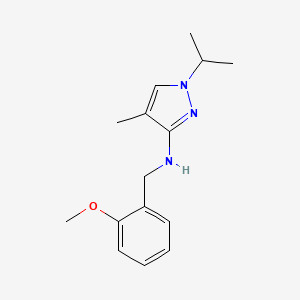
![1-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11729480.png)
![1-(difluoromethyl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11729484.png)
![N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11729487.png)
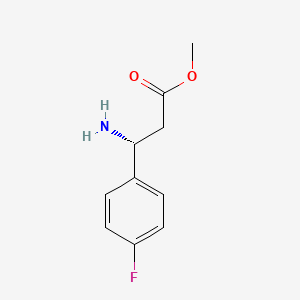
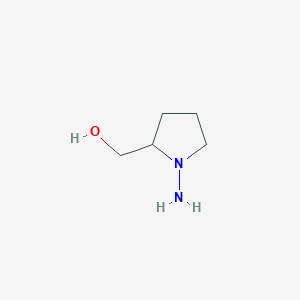
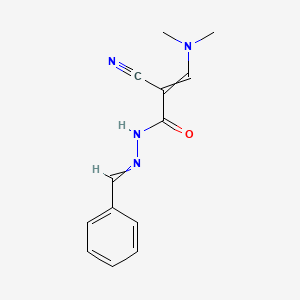
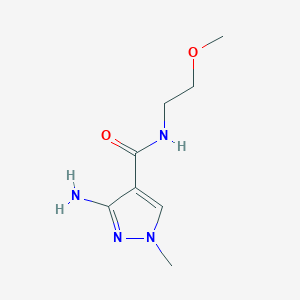
![(cyclopropylmethyl)[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11729515.png)
